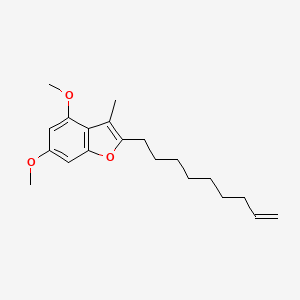![molecular formula C13H11NO5 B12892701 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12892701.png)
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. This is followed by the introduction of the methoxy and oxoethyl groups through esterification and oxidation reactions. The final step involves the addition of the acrylic acid moiety through a Michael addition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The oxoethyl group can be reduced to form an alcohol.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 2-(2-carboxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid.
Reduction: Formation of 2-(2-hydroxyethyl)benzo[d]oxazole-7-acrylic acid.
Substitution: Formation of various substituted benzoxazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupt cellular processes in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(2-methoxy-2-oxoethyl)benzoate
- 2-Methylbenzoxazole
- Benzo[d]thiazole-2-thiol
Uniqueness
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts additional reactivity and potential biological activity compared to similar compounds. This structural feature allows for a broader range of chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C13H11NO5 |
|---|---|
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
(E)-3-[2-(2-methoxy-2-oxoethyl)-1,3-benzoxazol-7-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H11NO5/c1-18-12(17)7-10-14-9-4-2-3-8(13(9)19-10)5-6-11(15)16/h2-6H,7H2,1H3,(H,15,16)/b6-5+ |
Clave InChI |
LBSKEGYPAWFFGU-AATRIKPKSA-N |
SMILES isomérico |
COC(=O)CC1=NC2=CC=CC(=C2O1)/C=C/C(=O)O |
SMILES canónico |
COC(=O)CC1=NC2=CC=CC(=C2O1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)-7-methylbenzo[d]oxazole](/img/structure/B12892624.png)

![1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B12892635.png)
![4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline](/img/structure/B12892643.png)
![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
![1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892663.png)


![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)

![(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B12892699.png)
![3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B12892705.png)


